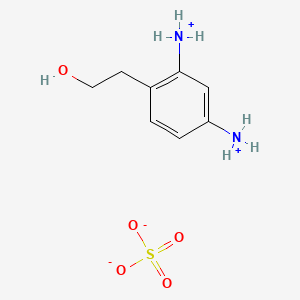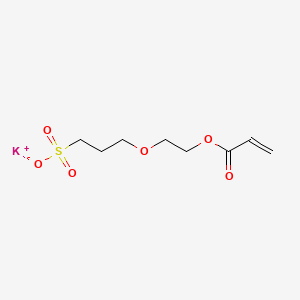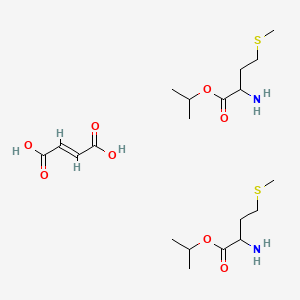
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is an organic compound with the molecular formula C27H52O8. It is an ester formed from undecanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its unique chemical structure, which includes multiple ether and ester functional groups, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate typically involves the esterification of undecanedioic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate can undergo various chemical reactions, including:
Oxidation: The ether groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and ethers.
Scientific Research Applications
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and lubricants due to its unique chemical properties
Mechanism of Action
The mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate involves its interaction with various molecular targets and pathways. The ester and ether groups in the compound can participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in biological systems. These interactions can affect the compound’s solubility, stability, and reactivity, making it a valuable tool in various scientific applications .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-butoxyethyl) undecanedioate
- Bis(2-(2-ethoxyethoxy)ethyl) undecanedioate
- Bis(2-(2-methoxyethoxy)ethyl) undecanedioate
Uniqueness
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate stands out due to its unique combination of ether and ester functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
85284-12-4 |
|---|---|
Molecular Formula |
C27H52O8 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
bis[2-(2-butoxyethoxy)ethyl] undecanedioate |
InChI |
InChI=1S/C27H52O8/c1-3-5-16-30-18-20-32-22-24-34-26(28)14-12-10-8-7-9-11-13-15-27(29)35-25-23-33-21-19-31-17-6-4-2/h3-25H2,1-2H3 |
InChI Key |
PAVCUFXONGUODS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


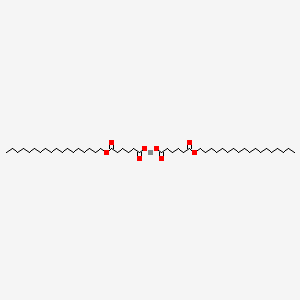

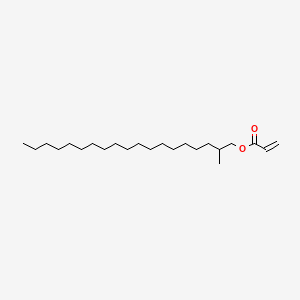

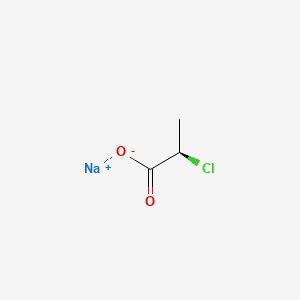

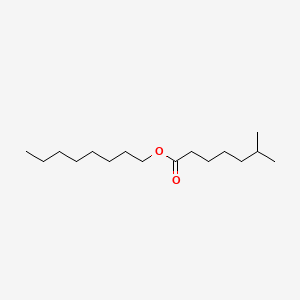

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
